molecular formula C13H14O6 B8524693 Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester CAS No. 25260-21-3

Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester

Cat. No. B8524693
M. Wt: 266.25 g/mol
InChI Key: ZAFMNYPECDDVPC-UHFFFAOYSA-N
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Patent
US05245053

Procedure details

A mixture of 240 mg of the above oxazolidinone, 234 mg of diethyl bromomalonate, 450 mg of anhydrous potassium carbonate and 10 ml of acetone is stirred overnight, filtered, washed with acetone and evaporated to a brown oil. The oil is purified by flash chromatography, eluting with 5 percent acetone in toluene. The pure fractions are combined and evaporated giving 237 mg of (R,R)-5-(3-chlorophenyl)-2-oxo-3-oxazolidinyl)propyl)-1,3-benzodioxole-2,2-dicarboxylic acid, diethyl ester as a colorless oil.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4]NC1=O.Br[CH:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10].[C:19](=[O:22])([O-])[O-].[K+].[K+].[CH3:25][C:26]([CH3:28])=O>>[O:22]1[C:19]2[CH:25]=[CH:26][CH:28]=[CH:4][C:5]=2[O:1][C:8]1([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
234 mg
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
450 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 5 percent acetone in toluene
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OC2=C1C=CC=C2)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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